2-Hydroxy-4-iodobenzoic acid

Description

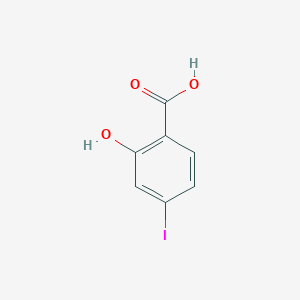

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQOZVZTUJNRMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168598 | |

| Record name | 4-Iodosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16870-28-3 | |

| Record name | 2-Hydroxy-4-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16870-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016870283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16870-28-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Iodosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Hydroxy-4-iodobenzoic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

2-Hydroxy-4-iodobenzoic acid (CAS No. 16870-28-3), also known as 4-iodosalicylic acid, is a pivotal halogenated aromatic intermediate whose strategic importance in medicinal chemistry and organic synthesis cannot be overstated. The presence of three distinct functional groups—a carboxylic acid, a hydroxyl group, and an iodine atom—on a benzene scaffold imparts a unique and highly desirable reactivity profile. This guide provides an in-depth exploration of its core physicochemical properties, details a robust synthesis and purification workflow, analyzes its spectroscopic signature, and elucidates its critical role as a versatile building block in the construction of complex pharmaceutical agents, primarily through palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic endeavors.

Compound Identification and Core Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and fundamental properties. This compound is unambiguously identified by its CAS number and key structural identifiers.

| Property | Value | Source(s) |

| CAS Number | 16870-28-3 | [1][2][3][4] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Iodosalicylic acid | [2][3][4] |

| Molecular Formula | C₇H₅IO₃ | [2][5][6] |

| Molecular Weight | 264.02 g/mol | [3][4] |

| Appearance | White to off-white powder/solid | [3] |

| Melting Point | 229-234 °C | [3] |

| Canonical SMILES | C1=CC(=C(C=C1I)O)C(=O)O | [2][5] |

| InChI Key | UQOZVZTUJNRMBV-UHFFFAOYSA-N | [2][3] |

Synthesis and Purification: An Experimental Protocol

The synthesis of this compound is achieved via electrophilic aromatic substitution on the readily available precursor, 2-hydroxybenzoic acid (salicylic acid). The hydroxyl and carboxylic acid groups are ortho-, para-directing activators. Due to steric hindrance from the adjacent carboxylic acid, the electrophilic iodine is predominantly directed to the para-position (C4) and the other ortho-position (C6). Judicious control of reaction conditions is therefore essential to favor mono-iodination at the desired C4 position.

The protocol described below is a representative method adapted from established iodination procedures for phenolic compounds.[1][7]

Synthesis Workflow

Sources

- 1. "Process For Producing 2 Hydroxy 3, 5 Diiodobenzoic Acid" [quickcompany.in]

- 2. This compound | C7H5IO3 | CID 72874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97 16870-28-3 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound - Wikidata [wikidata.org]

- 6. PubChemLite - this compound (C7H5IO3) [pubchemlite.lcsb.uni.lu]

- 7. Organic Syntheses Procedure [orgsyn.org]

4-Iodosalicylic acid chemical structure and synthesis

An In-Depth Technical Guide to 4-Iodosalicylic Acid: Structure, Synthesis, and Applications

Executive Summary

4-Iodosalicylic acid is a halogenated derivative of salicylic acid that serves as a crucial intermediate and building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring hydroxyl, carboxyl, and iodo functional groups, makes it a versatile precursor for the synthesis of complex molecules, including pharmaceutical agents and imaging probes. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, and key synthetic methodologies for 4-Iodosalicylic acid. We will conduct a comparative analysis of two primary synthetic routes: direct electrophilic iodination of salicylic acid and the Sandmeyer reaction starting from 4-aminosalicylic acid. The discussion emphasizes the mechanistic principles, regiochemical control, and practical considerations for each method. Detailed, field-proven experimental protocols are provided, alongside guidance on purification, characterization, and safe handling, to equip researchers, scientists, and drug development professionals with the necessary knowledge for its effective utilization.

Introduction

Significance in Medicinal Chemistry and Drug Development

Salicylic acid and its derivatives are cornerstones of pharmacology, most famously represented by acetylsalicylic acid (aspirin). The introduction of a halogen atom, such as iodine, onto the salicylic acid scaffold profoundly alters its electronic and steric properties. This modification opens new avenues for molecular design and functionalization. 4-Iodosalicylic acid, specifically, is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. The carbon-iodine bond is particularly useful in modern synthetic chemistry, serving as a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).[1] This capability allows for the construction of intricate molecular architectures from a simple, well-defined starting material, making it invaluable in the synthesis of novel drug candidates and biologically active probes.[2][3]

The Role of Aromatic Halogenation

Halogenating an aromatic ring influences a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The iodine substituent in 4-iodosalicylic acid can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity to protein targets.[4] Furthermore, the iodine atom provides a site for radiolabeling with isotopes like ¹²³I, ¹²⁴I, or ¹²⁵I, which is a critical strategy in the development of radiopharmaceuticals for diagnostic imaging (SPECT/PET) and targeted radiotherapy.

Physicochemical Properties and Structure

Chemical Structure Elucidation

4-Iodosalicylic acid is systematically named 2-Hydroxy-4-iodobenzoic acid. The structure consists of a benzene ring substituted with a carboxylic acid group at position 1, a hydroxyl group at position 2, and an iodine atom at position 4. The intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl of the carboxylic acid is a defining feature, influencing its acidity and conformation.

Caption: Chemical Structure of 4-Iodosalicylic Acid.[5]

Key Physicochemical Data

The essential properties of 4-Iodosalicylic acid are summarized below for quick reference. These values are critical for experimental design, including solvent selection, reaction temperature, and safety considerations.

| Property | Value | Reference(s) |

| Systematic Name | This compound | [6][7] |

| CAS Number | 16870-28-3 | [6][7][8] |

| Molecular Formula | C₇H₅IO₃ | [6][7][9] |

| Molecular Weight | 264.02 g/mol | [7][8][9] |

| Appearance | Off-white to white crystalline powder | [9] |

| Melting Point | Approx. 198-202 °C | Varies by source |

| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, methanol | [2] |

| pKa | ~2.7 (Predicted) | [2] |

Spectroscopic Profile

Characterization of 4-Iodosalicylic acid relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum (in a solvent like DMSO-d₆) is expected to show three distinct signals in the aromatic region. The proton at C5 (between I and COOH) will appear as a doublet, the proton at C3 (between OH and I) as a doublet of doublets, and the proton at C6 (ortho to COOH) as a doublet. The acidic protons of the hydroxyl and carboxylic acid groups will appear as broad singlets at lower field, which can be confirmed by D₂O exchange.

-

¹³C NMR: The carbon NMR will display seven signals: four for the quaternary carbons (including C1, C2, C4, and the carbonyl carbon) and three for the CH carbons in the aromatic ring. The carbon bearing the iodine (C4) will be shifted significantly upfield due to the heavy atom effect.

-

FT-IR: The infrared spectrum will be characterized by a very broad O-H stretching band from ~2500-3300 cm⁻¹ for the hydrogen-bonded carboxylic acid. A sharp C=O stretch will appear around 1650-1680 cm⁻¹. O-H stretching from the phenolic group will be observed around 3200-3400 cm⁻¹, and C-I stretching will be present in the fingerprint region at lower wavenumbers.[10]

-

Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 264. The isotopic pattern will be simple as iodine is monoisotopic (¹²⁷I). Common fragmentation patterns include the loss of H₂O (m/z 246) and COOH (m/z 219).[7]

Synthesis of 4-Iodosalicylic Acid: A Comparative Analysis

The synthesis of 4-Iodosalicylic acid requires careful control of regioselectivity. The powerful ortho-, para-directing hydroxyl group and the meta-directing carboxyl group create a complex reactivity landscape. We will explore the two most robust methods to achieve the desired 4-iodo isomer.

Method 1: Electrophilic Aromatic Substitution

This approach involves the direct iodination of salicylic acid. The key challenge is to direct the incoming electrophile (I⁺) to the C4 position, which is para to the strongly activating -OH group. However, the C5 position (ortho to -OH) and C3 position (ortho to -OH) are also activated, leading to potential formation of 5-iodosalicylic acid and 3,5-diiodosalicylic acid as major byproducts.[4][11]

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. An iodinating agent generates an electrophilic iodine species (I⁺ or a polarized equivalent). The electron-rich aromatic ring of salicylic acid attacks the electrophile, forming a resonance-stabilized carbocation intermediate (sigma complex). A base then removes a proton from the ring to restore aromaticity, yielding the iodinated product. Controlling reaction conditions (solvent, temperature, and stoichiometry of the iodinating agent) is paramount to favor monosubstitution at the C4 position. Using a less reactive iodinating agent or sterically hindered conditions can sometimes improve selectivity for the less-hindered para position.

Caption: Workflow for Direct Iodination of Salicylic Acid.

This protocol is adapted from established procedures for aromatic iodination.[11][12] Causality: Iodine monochloride (ICl) is chosen as it is more polarized (Iᵅ⁺-Clᵅ⁻) and thus a more potent electrophile than I₂, facilitating the reaction under milder conditions. Acetic acid is a common solvent that can moderate reactivity.

-

Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve salicylic acid (1 equivalent) in glacial acetic acid.

-

Cooling: Cool the solution to 0-5 °C using an ice bath. This is critical to control the reaction rate and minimize the formation of di-substituted byproducts.

-

Addition of Reagent: Slowly add a solution of iodine monochloride (1.0-1.1 equivalents) in glacial acetic acid via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at low temperature for another hour, then let it warm to room temperature and stir for 4-6 hours or until TLC analysis indicates consumption of the starting material.

-

Work-up: Pour the reaction mixture into a beaker containing ice-water. If any unreacted iodine is present, add a small amount of sodium thiosulfate solution to quench it.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

-

Purification: The crude product will be a mixture of isomers. Purification is typically achieved by fractional crystallization or column chromatography to isolate the desired 4-iodosalicylic acid.

Method 2: The Sandmeyer Reaction

The Sandmeyer reaction offers a superior, albeit longer, route for synthesizing specific isomers of aryl halides.[13] This method starts with 4-aminosalicylic acid, where the position of the iodo group is predetermined by the starting material's amino group.

This is a two-step process:

-

Diazotization: The aromatic primary amine (4-aminosalicylic acid) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive and is typically used immediately without isolation.

-

Substitution: The diazonium salt is then treated with a source of iodide, such as potassium iodide (KI) or a copper(I) iodide (CuI) catalyst. The reaction proceeds via a radical-nucleophilic aromatic substitution (SᵣNAr) mechanism, where the diazonium group is replaced by iodine with the evolution of nitrogen gas.[13][14]

Caption: Workflow for the Sandmeyer Synthesis of 4-Iodosalicylic Acid.

This protocol is based on general Sandmeyer reaction procedures.[15][16] Causality: Strict temperature control below 5°C during diazotization is essential because diazonium salts are unstable and can decompose at higher temperatures.

-

Diazotization:

-

Suspend 4-aminosalicylic acid (1 equivalent) in a mixture of water and concentrated hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise. Maintain the temperature below 5 °C throughout the addition.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The completion of diazotization can be checked with starch-iodide paper (excess nitrous acid turns it blue).[15]

-

-

Iodination:

-

In a separate flask, prepare a solution of potassium iodide (1.2-1.5 equivalents) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then gently heat it (e.g., to 50-60 °C) for about an hour to ensure the reaction goes to completion.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Collect the solid product by vacuum filtration.

-

Wash the crude product with cold water, followed by a wash with a dilute sodium thiosulfate solution to remove any residual iodine, and finally with more water.

-

-

Purification:

-

The crude 4-iodosalicylic acid can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product.

-

Purification and Characterization

-

Purification: For both synthetic routes, recrystallization is the most common and effective method for purifying the final product.[3] An ethanol/water or acetic acid/water mixture is often suitable. The choice of solvent depends on the impurities present. If isomeric byproducts are significant, column chromatography on silica gel may be necessary.

-

Characterization: The identity and purity of the synthesized 4-Iodosalicylic acid must be confirmed. This is achieved by comparing the experimental data from melting point analysis, ¹H NMR, ¹³C NMR, and FT-IR with literature values or data from a commercial standard.

Applications in Research and Development

As a versatile building block, 4-Iodosalicylic acid is primarily used in the synthesis of more complex molecules.

-

Cross-Coupling Reactions: The C-I bond is highly reactive in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings, allowing for the attachment of various aryl, alkyl, or alkynyl groups at the 4-position.[1]

-

Synthesis of Bioactive Molecules: It is a precursor for compounds with potential therapeutic applications, including anti-inflammatory, antibacterial, and antifungal agents.[2] It is also used in the synthesis of ligands that bind to proteins like transthyretin (TTR), which is relevant to amyloid diseases.[4]

-

Radiolabeled Imaging Agents: The stable iodine atom can be replaced with a radioactive isotope, making it a key precursor for developing targeted radiopharmaceuticals for medical imaging and therapy.[2][3]

Safety and Handling

4-Iodosalicylic acid requires careful handling due to its potential toxicity.

-

Hazards: It is classified as toxic if swallowed and causes serious eye damage.[6][7] It may also cause skin and respiratory tract irritation.[17]

-

Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17] Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6]

Conclusion

4-Iodosalicylic acid is a strategically important chemical intermediate whose value lies in its unique combination of functional groups. While its direct synthesis via electrophilic iodination is feasible, it presents significant challenges in controlling regioselectivity. The Sandmeyer reaction, starting from 4-aminosalicylic acid, provides a more reliable and unambiguous route to the desired isomer, making it the preferred method for applications requiring high purity. A thorough understanding of its chemical properties, synthetic pathways, and handling requirements, as detailed in this guide, is essential for its successful application in advancing research and development in the pharmaceutical and chemical sciences.

References

-

Palma, S., et al. (2008). Iodination of salicylic acid improves its binding to transthyretin. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1784(3), 512-517. [Link]

-

K.J., S., & S., A. (2015). The Rapid Iodination of Salicylic Acid in Aqueous Medium by Iodine Monochloride using Hydrodynamic Voltammetry. Research Journal of Chemical Sciences, 5(6), 28-31. [Link]

-

Chemistry Stack Exchange. (2016). Mechanisms involved in iodination of salicylamide protocol. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

- Google Patents. (2017).

-

Wang, F., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science, 9(40), 7776-7782. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8388, 5-Iodosalicylic acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 72874, this compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Innovating with 5-Iodosalicylic Acid: Applications in Research and Development. [Link]

-

Bibi, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3189-3211. [Link]

-

Woollett, G. H., & Johnson, W. W. (1933). Salicylic acid, 3,5-diiodo-. Organic Syntheses, 13, 40. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

Wikimedia Commons. (2009). File:4-Iodosalicylic acid.svg. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8631, 3,5-Diiodosalicylic acid. [Link]

-

Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177-191. [Link]

-

Kustov, L. M., et al. (2015). Cytotoxic Activity of Salicylic Acid-Containing Drug Models with Ionic and Covalent Binding. Molecular Pharmaceutics, 12(9), 3296-3304. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. 5-Iodosalicylic acid | 119-30-2 [chemicalbook.com]

- 4. Iodination of salicylic acid improves its binding to transthyretin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. File:4-Iodosalicylic acid.svg - Wikimedia Commons [commons.wikimedia.org]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. This compound | C7H5IO3 | CID 72874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 4-Iodosalicylic acid | CymitQuimica [cymitquimica.com]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. orgsyn.org [orgsyn.org]

- 12. isca.in [isca.in]

- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 14. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Sandmeyer Reaction [organic-chemistry.org]

- 17. fishersci.com [fishersci.com]

physical and chemical properties of 2-Hydroxy-4-iodobenzoic acid

An In-Depth Technical Guide to 2-Hydroxy-4-iodobenzoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Versatile Scaffold

This compound, also known as 4-iodosalicylic acid, is a halogenated derivative of salicylic acid. While salicylic acid itself is renowned for its therapeutic properties, the introduction of an iodine atom onto the aromatic ring at the C4 position dramatically alters its physicochemical and reactive profile. This modification transforms the molecule from a simple anti-inflammatory agent into a highly versatile and valuable building block for organic synthesis and medicinal chemistry.

The presence of three key functional groups—a carboxylic acid, a phenolic hydroxyl, and an aryl iodide—within a compact structure provides multiple handles for chemical modification. For drug development professionals, this molecule represents a strategic starting point for creating diverse compound libraries. The aryl iodide is particularly significant as it serves as a reactive site for modern cross-coupling reactions, enabling the facile introduction of a wide array of molecular fragments. This guide provides a comprehensive overview of the core , offering field-proven insights and detailed protocols for its characterization and utilization.

Part 1: Core Physicochemical and Computational Properties

A thorough understanding of the fundamental properties of a compound is the bedrock of its application in research and development. The data presented below, compiled from authoritative chemical databases, provides a quantitative profile of this compound.

| Property | Value | Source(s) |

| CAS Number | 16870-28-3 | |

| Molecular Formula | C₇H₅IO₃ | |

| Molecular Weight | 264.02 g/mol | |

| Appearance | Off-white to white powder | |

| Melting Point | 229-234 °C | |

| pKa (Predicted) | 2.70 ± 0.10 | N/A |

| LogP (Computed) | 3.3 | N/A |

| InChI Key | UQOZVZTUJNRMBV-UHFFFAOYSA-N | |

| SMILES | OC(=O)c1ccc(I)cc1O |

Causality Insight: The relatively high melting point compared to its non-iodinated parent, salicylic acid (159 °C), is attributable to both the increased molecular weight and the potential for stronger intermolecular interactions, including halogen bonding, facilitated by the iodine atom. The predicted pKa suggests it is a stronger acid than benzoic acid (pKa ≈ 4.2), a characteristic feature of salicylic acid derivatives due to intramolecular hydrogen bonding that stabilizes the carboxylate anion.

Part 2: Spectroscopic and Analytical Characterization

Structural confirmation is a non-negotiable step in chemical synthesis. While specific spectra for this compound are not widely published, its structure allows for a confident prediction of its spectral features. The following sections describe the expected spectroscopic signatures and provide a standardized workflow for their acquisition.

Predicted Spectroscopic Signatures

-

¹H NMR (Proton NMR): In a suitable deuterated solvent like DMSO-d₆, the spectrum is expected to show three distinct signals in the aromatic region (approx. 6.8-8.0 ppm). The proton ortho to the hydroxyl group (C3-H) would likely appear as a doublet, the proton ortho to the iodine (C5-H) as a doublet of doublets, and the proton meta to both the hydroxyl and carboxyl groups (C6-H) as a doublet. Additionally, two broad singlets corresponding to the acidic protons of the carboxylic acid (>12 ppm) and the phenol (~10 ppm) would be present; these are typically exchangeable with D₂O.

-

¹³C NMR (Carbon NMR): The spectrum should display seven distinct signals. The carboxyl carbon will be the most downfield signal (≈170 ppm). The carbon bearing the iodine (C4) will be significantly shielded compared to an unsubstituted carbon (≈90-100 ppm), which is a characteristic effect of iodine. The remaining four aromatic carbons will appear in the typical aromatic region (110-160 ppm), with the carbon attached to the hydroxyl group (C2) being the most downfield among them.

-

IR (Infrared) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expected characteristic absorption bands include:

-

A very broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹.

-

A sharper O-H stretch from the phenolic group around 3200-3400 cm⁻¹.

-

A strong C=O (carbonyl) stretch from the carboxylic acid, expected around 1650-1680 cm⁻¹, slightly lower than usual due to conjugation and intramolecular hydrogen bonding.

-

C=C stretching bands in the aromatic region (≈1450-1600 cm⁻¹).

-

A C-I stretching vibration, which is expected in the far-IR region (below 600 cm⁻¹).

-

-

Mass Spectrometry (MS): Using an ionization technique like Electrospray Ionization (ESI), the mass spectrum in negative ion mode would show a prominent peak for the deprotonated molecule [M-H]⁻ at an m/z of approximately 262.9. The high-resolution mass would confirm the elemental composition. The isotopic pattern would clearly show the presence of one iodine atom.

Workflow for Analytical Characterization

The following diagram outlines a self-validating workflow for the comprehensive structural elucidation and purity assessment of this compound.

Part 3: Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A direct and regioselective synthesis of this compound can be achieved via the electrophilic iodination of salicylic acid. The hydroxyl (-OH) and carboxylic acid (-COOH) groups are both ortho-, para-directing. The hydroxyl group is a much stronger activating group than the carboxyl group. Therefore, substitution is directed primarily by the -OH group to the positions ortho (C3, C5) and para (C5) to it. Steric hindrance from the adjacent -COOH group disfavors substitution at the C3 position. The C5 position is electronically favored, but the C4 position (para to the hydroxyl) is also highly activated, and iodination can occur there. Precise control of reagents and conditions is key to achieving the desired 4-iodo isomer. A common and effective method involves using an iodine source in the presence of an oxidizing agent.[1][2]

Causality Insight: The choice of an oxidizing agent like sodium periodate (NaIO₄) in acidic medium is crucial. It generates an electrophilic iodine species (I⁺) in situ, which is required for the electrophilic aromatic substitution to proceed on the activated benzene ring of salicylic acid.[2]

Core Chemical Reactivity

The true utility of this compound in drug development stems from its predictable and versatile reactivity.

-

Carboxylic Acid Reactions: It can undergo standard esterification, amide bond formation (e.g., via EDC/HOBt coupling), and reduction to the corresponding alcohol. These reactions are fundamental for creating prodrugs or modifying solubility and pharmacokinetic properties.

-

Phenolic Hydroxyl Reactions: The hydroxyl group can be alkylated to form ethers or acylated to form esters, providing another avenue for structural modification and modulation of biological activity.

-

Aryl Iodide Reactions (The Synthetic Powerhouse): The carbon-iodine bond is the most valuable reactive site for building molecular complexity. It is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[3][4]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl, heteroaryl, or alkyl groups.[4][5] This is one of the most widely used C-C bond-forming reactions in drug discovery.

-

Heck Coupling: Reaction with alkenes to form substituted styrenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

-

Sources

A Technical Guide to the Spectral Analysis of 4-Iodosalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the spectral characterization of 4-Iodosalicylic acid (CAS 16870-28-3), a key aromatic organic compound. While direct experimental spectra for this specific isomer are not widely available in public databases, this document leverages established principles of spectroscopic analysis and comparative data from closely related analogues to present a robust predictive analysis. This approach is designed to empower researchers in their synthetic and analytical endeavors by providing a foundational understanding of the expected spectral behavior of 4-Iodosalicylic acid across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) platforms.

Introduction to 4-Iodosalicylic Acid and its Analytical Importance

4-Iodosalicylic acid, also known as 2-hydroxy-4-iodobenzoic acid, is a halogenated derivative of salicylic acid. Its molecular structure, featuring a carboxylic acid, a hydroxyl group, and an iodine atom on the benzene ring, makes it a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and novel materials. The precise arrangement of these functional groups dictates its chemical reactivity and physical properties, making unambiguous structural confirmation paramount. Spectroscopic techniques are the cornerstone of such characterization, providing a detailed fingerprint of the molecule's architecture.

Due to the limited availability of published experimental spectra for 4-Iodosalicylic acid, this guide will provide a detailed predictive analysis based on the well-documented spectral data of analogous compounds, including salicylic acid, 5-iodosalicylic acid, and 4-iodobenzoic acid. Understanding the influence of each functional group on the overall spectrum is a critical skill for any research scientist, and this guide will illuminate the deductive processes involved.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Iodosalicylic acid, both ¹H and ¹³C NMR will provide critical information on the electronic environment of each nucleus.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4-Iodosalicylic acid is expected to show distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The solvent used for analysis will significantly impact the chemical shifts of the exchangeable protons (-OH and -COOH). Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for this class of compounds as it allows for the observation of these labile protons.

Molecular Structure and Proton Numbering:

Caption: Molecular structure of 4-Iodosalicylic acid with proton numbering.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 4-Iodosalicylic acid in DMSO-d₆.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| COOH | > 12 | Broad Singlet | - | The carboxylic acid proton is highly deshielded and its signal is often broad due to hydrogen bonding and exchange. |

| OH | ~10-11 | Broad Singlet | - | The phenolic hydroxyl proton is also deshielded and will likely appear as a broad singlet. |

| H-6 | ~7.7-7.9 | Doublet | ~8.0-9.0 (ortho) | This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It will be split by the adjacent H-5. |

| H-5 | ~7.3-7.5 | Doublet of Doublets | ~8.0-9.0 (ortho), ~1.5-2.5 (meta) | This proton is coupled to both H-6 (ortho) and H-3 (meta), resulting in a doublet of doublets. |

| H-3 | ~7.2-7.4 | Doublet | ~1.5-2.5 (meta) | This proton is ortho to the iodine and meta to the carboxylic acid group. It will show a small meta coupling to H-5. |

Causality behind Predictions: The electron-withdrawing nature of the iodine atom and the carboxylic acid group will deshield the aromatic protons, shifting them downfield compared to salicylic acid. The ortho, meta, and para relationships between the protons dictate the observed coupling patterns and constants, providing definitive structural information. For comparison, in 5-iodosalicylic acid, the proton at C6 appears around 8.04 ppm, demonstrating the strong deshielding effect of the adjacent carboxylic acid group[1].

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon atoms and provide insight into their chemical environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Iodosalicylic acid.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~170-175 | The carbonyl carbon of the carboxylic acid is significantly deshielded. |

| C-2 | ~160-165 | The carbon bearing the hydroxyl group is shifted downfield due to the oxygen's electronegativity. |

| C-4 | ~90-95 | The carbon directly attached to the heavy iodine atom will experience a significant upfield shift due to the heavy atom effect. |

| C-1 | ~115-120 | This quaternary carbon is adjacent to the carboxylic acid group. |

| C-6 | ~130-135 | This carbon is ortho to the carboxylic acid group. |

| C-5 | ~125-130 | This carbon is meta to the carboxylic acid group. |

| C-3 | ~120-125 | This carbon is ortho to the iodine atom. |

Expertise in Interpretation: The most telling signal in the ¹³C NMR spectrum of 4-Iodosalicylic acid will be the upfield shift of the C-4 carbon due to the heavy iodine atom. This is a hallmark of halogenated aromatic compounds and provides a key diagnostic feature to distinguish it from other isomers.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 4-Iodosalicylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize the spectral width to encompass all expected proton signals.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 4-Iodosalicylic acid will be characterized by absorptions corresponding to the O-H, C=O, C-O, and C-I bonds, as well as the aromatic C-H and C=C vibrations.

Table 3: Predicted IR Absorption Frequencies for 4-Iodosalicylic acid.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong | The O-H stretch of the carboxylic acid is very broad due to strong intermolecular hydrogen bonding. |

| O-H (Phenol) | 3200-3600 | Broad, Medium | The phenolic O-H stretch will also be broad due to hydrogen bonding. |

| C=O (Carboxylic Acid) | 1680-1710 | Strong | The carbonyl stretch is a very strong and characteristic absorption. Conjugation with the aromatic ring will lower its frequency. |

| C=C (Aromatic) | 1450-1600 | Medium to Weak | Multiple bands are expected for the aromatic ring C=C stretching vibrations. |

| C-O (Carboxylic Acid/Phenol) | 1200-1350 | Strong | C-O stretching vibrations will be present. |

| C-I | 500-600 | Medium to Weak | The C-I stretching vibration is expected in the far-infrared region. |

Trustworthiness of the Protocol: The broadness of the O-H stretching bands is a key indicator of hydrogen bonding, a critical intermolecular interaction in the solid state of this molecule. The position of the C=O stretch provides evidence for the electronic environment of the carboxylic acid group.

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid 4-Iodosalicylic acid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum:

For 4-Iodosalicylic acid (C₇H₅IO₃), the expected molecular weight is approximately 263.93 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 264. Due to the presence of a heavy iodine atom, fragmentation patterns can be quite informative.

Expected Fragmentation Pathways:

Caption: Predicted major fragmentation pathways for 4-Iodosalicylic acid in EI-MS.

Table 4: Predicted Key Fragments in the Mass Spectrum of 4-Iodosalicylic acid.

| m/z | Proposed Fragment | Rationale |

| 264 | [C₇H₅IO₃]⁺˙ | Molecular ion (M⁺) |

| 247 | [M - OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid group. |

| 246 | [M - H₂O]⁺ | Loss of a water molecule, likely involving the hydroxyl and carboxylic acid groups. |

| 219 | [M - COOH]⁺ | Loss of the carboxyl radical. |

| 220 | [I-C₆H₄-OH]⁺˙ | Loss of carbon monoxide from the [M - H₂O]⁺ fragment. |

| 127 | [I]⁺ | Iodine cation. |

Authoritative Grounding: The fragmentation pattern is dictated by the relative bond strengths and the stability of the resulting fragments. The loss of small, stable neutral molecules like water and carbon monoxide are common fragmentation pathways for carboxylic acids and phenols. The presence of the iodine atom will also influence the fragmentation, and a peak at m/z 127 corresponding to I⁺ is highly probable.

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and all significant fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The comprehensive spectral analysis of 4-Iodosalicylic acid, as outlined in this guide, provides a robust framework for its unambiguous identification and characterization. By leveraging predictive analysis based on the well-understood principles of NMR, IR, and MS, and by drawing comparisons with closely related molecules, researchers can confidently interpret their experimental data. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. This in-depth understanding of the spectral properties of 4-Iodosalicylic acid is essential for its application in the synthesis of novel compounds with potential applications in research, drug development, and materials science.

References

-

PubChem. This compound. [Link]

-

NIST Chemistry WebBook. Salicylic acid. [Link]

-

PubChem. 5-Iodosalicylic acid. [Link]

Sources

Procurement and Qualification of 2-Hydroxy-4-iodobenzoic Acid for Research and Pharmaceutical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, the successful execution of a research project or a drug development pipeline hinges on the quality and reliability of the starting materials. A seemingly simple reagent like 2-Hydroxy-4-iodobenzoic acid (also known as 4-Iodosalicylic acid) can introduce significant variability if not sourced and qualified with stringent scientific rigor. This guide provides a comprehensive framework for navigating the commercial supplier landscape, establishing robust quality control measures, and ensuring the safe and effective application of this versatile chemical intermediate.

Introduction to this compound: A Key Synthetic Building Block

This compound is an aromatic carboxylic acid that serves as a critical building block in organic synthesis.[1] Its molecular structure, featuring a carboxylic acid, a hydroxyl group, and an iodine atom on a benzene ring, provides multiple reactive sites for constructing more complex molecules.

Key Chemical Properties:

The iodine substituent is particularly valuable, enabling a variety of carbon-carbon bond-forming reactions such as the Suzuki-Miyaura, Stille, and McClure protocols.[5] This reactivity makes it an important intermediate in the synthesis of novel pharmaceutical compounds and other high-value chemical entities.[1] Given its role in the initial stages of synthesis, the purity and consistency of this reagent are paramount to ensuring the reproducibility of experimental results and the integrity of the final product.

The Supplier Landscape: Navigating Commercial Sources

The market for specialty chemicals is vast, with numerous suppliers offering this compound. These range from large, globally recognized distributors to smaller, specialized manufacturers.[6][7] Leading suppliers in the life science and chemical research space include companies like Sigma-Aldrich (part of Merck), Thermo Fisher Scientific (which includes Alfa Aesar), ChemScene, and BLDpharm, among others.[2][6][8]

The choice of supplier should not be based on cost alone. For research and drug development, where outcomes are highly sensitive to impurities, a supplier's reputation for quality, robust documentation, and customer support is critical.[6] Reputable suppliers often provide extensive technical data and services, such as custom synthesis and support for scaling up production, which are invaluable for projects transitioning from discovery to development.[2][8]

A Framework for Supplier and Reagent Qualification

A systematic approach to qualifying both the supplier and the specific chemical batch is essential. This process can be visualized as a workflow that ensures only high-quality material enters the laboratory.

Caption: Workflow for Supplier and Reagent Qualification.

Pillar 1: Rigorous Documentation Review

Certificate of Analysis (CoA): The CoA is a critical document that provides batch-specific quality control data.

-

Purity/Assay: Look for a specific purity value, typically determined by a quantitative method like HPLC or titration. Suppliers like Sigma-Aldrich and ChemScene offer purities of ≥95% to ≥98%.[2][9]

-

Identity Confirmation: The CoA should specify the methods used to confirm the compound's identity, such as ¹H NMR or FT-IR, and state that the results conform to the known structure.

-

Physicochemical Properties: Data such as melting point (literature value ~229-234 °C) and appearance should be listed and consistent.[3][9]

Safety Data Sheet (SDS): The SDS is the primary source of information for safe handling.

-

Hazard Identification: this compound is classified as toxic if swallowed (H301) and causes serious eye damage (H318).[9][10]

-

Handling and Storage: The SDS provides essential guidance on required personal protective equipment (PPE), proper storage conditions (e.g., cool, dry, protected from light), and emergency procedures.[2][11]

Pillar 2: Initial Laboratory Verification Protocol

Even with a comprehensive CoA, independent verification of a new batch of starting material is a cornerstone of good laboratory practice.

Objective: To confirm the identity, purity, and integrity of a newly received lot of this compound.

Methodology:

-

Visual Inspection:

-

Melting Point Determination:

-

Use a calibrated melting point apparatus to measure the melting range of a small sample.

-

Expected Result: The observed range should be sharp (typically within 2-3 °C) and align with the range specified on the CoA and in the literature (approx. 229-234 °C).[3][9] A broad or depressed melting range often indicates the presence of impurities.

-

-

Spectroscopic Identity Confirmation (¹H NMR):

-

Prepare a sample by dissolving a small amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire the ¹H NMR spectrum.

-

Expected Result: The spectrum should exhibit peaks corresponding to the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts, splitting patterns, and integration values must be consistent with the structure of this compound.

-

-

Purity Assessment (Optional - HPLC):

-

For applications requiring very high purity, develop a simple isocratic HPLC method.

-

Dissolve a known concentration of the compound in a suitable mobile phase.

-

Analyze the sample and calculate the area percentage of the main peak.

-

Expected Result: The purity should be consistent with or exceed the value reported on the CoA.

-

Comparative Overview of Commercial Suppliers

The following table provides a snapshot of offerings from several reputable suppliers. Note that available quantities and pricing are subject to change and should be verified on the suppliers' websites.

| Supplier | Product Example | Stated Purity | CAS Number | Key Properties Provided |

| Sigma-Aldrich (Merck) | 716405 | ≥95% or ≥97% | 16870-28-3 | MP: 229-234 °C, Powder form, Full SDS and CoA available.[3][9] |

| ChemScene | CS-0103689 | ≥98% | 16870-28-3 | Storage: 4°C, protect from light.[2] |

| BLDpharm | BD114539 | Purity specification available upon request. | 16870-28-3 | Offers various research chemicals and intermediates.[8] |

| Boron Molecular | BM1145 | 97% | 16870-28-3 | Listed under Aromatic Halides.[4] |

Safe Handling and Application in Drug Discovery

The acute toxicity and corrosive nature of this compound necessitate strict adherence to safety protocols.

Caption: Safe Handling Workflow for this compound.

Application in the Drug Discovery Pipeline

The utility of this reagent lies in its ability to serve as a scaffold for generating novel molecular entities. The iodinated position is a synthetic handle for introducing diversity into the molecular structure, a key step in lead optimization.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-羟基-4-碘苯甲酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. boronmolecular.com [boronmolecular.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. thecalculatedchemist.com [thecalculatedchemist.com]

- 7. Research chemical vendors | CAS [cas.org]

- 8. BLDpharm - Reliable research chemicals supplier [bldpharm.com]

- 9. 2-羟基-4-碘苯甲酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound | C7H5IO3 | CID 72874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Safe Handling of 2-Hydroxy-4-iodobenzoic Acid for Research and Development Professionals

This guide provides an in-depth framework for the safe handling, storage, and disposal of 2-Hydroxy-4-iodobenzoic acid (also known as 4-Iodosalicylic acid). As a critical building block in modern organic synthesis, particularly in the development of novel pharmaceutical agents, its utility is significant. Iodinated aromatic compounds are valuable precursors in cross-coupling reactions, such as Suzuki and Heck couplings, which are fundamental for constructing the complex molecular architectures of many therapeutic agents.[1][2] However, its chemical reactivity is matched by significant physiological hazards, including acute oral toxicity and the risk of severe, irreversible eye damage.[3]

This document is intended for researchers, chemists, and drug development professionals. It moves beyond procedural checklists to explain the causality behind safety protocols, ensuring that every action is grounded in a comprehensive understanding of the risks involved. Adherence to these guidelines is paramount to fostering a safe and productive research environment.

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the foundation of its safe handling. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | [3] |

| Synonym(s) | 4-Iodosalicylic acid | [4] |

| CAS Number | 16870-28-3 | [3][4] |

| Molecular Formula | C₇H₅IO₃ | [3][4][5] |

| Molecular Weight | 264.02 g/mol | [3][4] |

| Appearance | Powder | |

| Melting Point | 229-234 °C | |

| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 |

Section 2: Hazard Analysis and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. The primary dangers are its acute toxicity if ingested and its capacity to cause severe damage to the eyes.[3]

| GHS Pictogram | Signal Word | Hazard Statements & Codes | Precautionary Statements (Selected) |

| Danger | H301: Toxic if swallowed. [3] H318: Causes serious eye damage. [3] | P264: Wash hands and face thoroughly after handling.[6] P270: Do not eat, drink or smoke when using this product.[6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] P301+P316: IF SWALLOWED: Get emergency medical help immediately.[3] P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P405: Store locked up.[3] |

While not its primary classification, related iodinated benzoic acids can cause skin and respiratory irritation (H315, H335).[6][7][8] Therefore, preventing all routes of exposure through robust engineering controls and personal protective equipment is a critical, self-validating measure.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls dictates that engineering solutions are the first line of defense, supplemented by mandatory PPE.

Engineering Controls: The Primary Barrier

The principal risk associated with this compound in its solid form is the inhalation or inadvertent contact with fine dust particles.

-

Chemical Fume Hood: All manipulations of this compound powder, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is non-negotiable. The hood contains the toxic dust, preventing its release into the laboratory atmosphere.

-

Ventilated Enclosures: For weighing operations, a ventilated balance enclosure (VBE) provides localized exhaust and is an acceptable alternative to a full fume hood.

-

Emergency Equipment: An eyewash station and a safety shower must be immediately accessible in any laboratory where this compound is handled.[9] Their location should be clearly marked and unobstructed.

Personal Protective Equipment (PPE): The Final Barrier

PPE is not a substitute for engineering controls but is essential to protect against direct contact. The causality is clear: because the compound is toxic upon ingestion and corrosive to eyes, barrier protection for these routes of entry is mandatory.

-

Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required.[10] Given the "Causes serious eye damage" classification, a full-face shield worn over chemical goggles is strongly recommended during any procedure with a splash or dust-generation potential.[6][9]

-

Skin Protection: A flame-resistant lab coat must be worn and fully fastened. Disposable nitrile gloves are required; double-gloving is recommended during transfers of the solid.[11] Gloves should be changed immediately if contamination is suspected and removed before leaving the work area.[11]

-

Respiratory Protection: When used within a fume hood, respiratory protection is not typically required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with a P100 filter for particulates is necessary.[9][12]

Section 4: Standard Operating Procedures for Safe Handling

The following protocols are designed to minimize exposure and ensure procedural safety.

Protocol 4.1: Weighing and Dispensing Solid Compound

-

Preparation: Ensure the chemical fume hood or ventilated balance enclosure is operational. Place a plastic-backed absorbent liner on the work surface.

-

PPE: Don all required PPE as described in Section 3.2.

-

Transfer: Retrieve the stock container from its designated storage location. Place it inside the hood.

-

Weighing: Use a dedicated, clean spatula. Open the container and carefully transfer the desired amount of powder to a tared weigh boat or vessel. Avoid creating airborne dust by moving slowly and deliberately.

-

Closure: Securely close the primary stock container immediately after dispensing.

-

Cleanup: Wipe the spatula clean with a damp cloth (e.g., with ethanol or isopropanol), and dispose of the cloth as hazardous waste. Decontaminate the balance and surrounding surfaces.

-

Transport: If moving the weighed compound, ensure it is in a sealed, labeled, and secondary container.

Protocol 4.2: Solution Preparation

-

Setup: Perform all work in a chemical fume hood. Place the vessel for the solution on a stir plate.

-

Solvent Addition: Add the desired solvent to the flask or beaker first.

-

Compound Addition: Slowly add the pre-weighed this compound to the solvent while stirring to prevent splashing and aid dissolution.

-

Rinsing: If a weigh boat was used, rinse it with a small amount of the solvent and add the rinsing to the bulk solution to ensure a complete quantitative transfer.

-

Mixing: Cover the vessel (e.g., with a watch glass or stopper) and allow it to stir until fully dissolved.

Section 5: Storage and Incompatibility

Proper storage is crucial for maintaining the compound's integrity and for laboratory safety.

-

Storage Conditions: Store in a cool, dry, well-ventilated area away from light.[4][7] The container must be kept tightly closed.[7][9] For long-term stability, storage at 4°C under a nitrogen atmosphere is recommended.[4]

-

Security: Due to its acute toxicity, the compound must be stored in a locked cabinet or a secure area with restricted access.[13]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these can trigger hazardous reactions.[7]

Section 6: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

6.1: First Aid Measures

-

Eye Contact: This is a medical emergency. Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[9] Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention from an ophthalmologist.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes.[9] Seek medical attention if irritation develops or persists.[6]

-

Ingestion: Toxic if swallowed. Call a POISON CENTER or physician immediately.[3][13] Rinse the mouth with water. Do NOT induce vomiting.[9][13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (use a barrier device). Seek immediate medical attention.[9][13]

6.2: Spill Response Protocol

For a small spill of solid material:

-

Alert & Isolate: Alert personnel in the immediate area and restrict access.

-

PPE: Don appropriate PPE, including respiratory protection (P100 respirator), chemical goggles, a lab coat, and double nitrile gloves.

-

Contain Dust: Do not dry sweep. Gently cover the spill with a damp paper towel or use a commercial spill kit absorbent to wet the powder and prevent it from becoming airborne.

-

Collect: Carefully scoop the material into a designated, labeled hazardous waste container.

-

Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by ethanol), and dispose of all cleaning materials as hazardous waste.

-

Doff PPE: Remove PPE carefully to avoid self-contamination and dispose of it as hazardous waste. Wash hands thoroughly.

Section 7: Waste Management and Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

-

Collection: Collect waste in a clearly labeled, sealed, and puncture-proof container.

-

Disposal: Disposal must be handled by a licensed professional waste disposal service.[14] Do not discharge into drains or sewer systems.[14] All disposal activities must be in strict accordance with all applicable federal, state, and local environmental regulations.

Conclusion

This compound is an indispensable tool for chemical innovation, but its utility is paired with significant hazards. Its acute oral toxicity and potential for causing severe, permanent eye damage demand the highest level of respect and caution. By integrating the engineering controls, personal protective equipment, and rigorous handling protocols outlined in this guide, researchers can mitigate the risks and continue their vital work safely and responsibly. A proactive and informed approach to safety is not a barrier to research; it is the foundation upon which successful and sustainable discovery is built.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikidata. (n.d.). This compound. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Hydroxy-4-iodobenzoic acid, 97%. Retrieved from [Link]

-

Chemcia Scientific, LLC. (n.d.). Material Safety Data Sheet - 3-Hydroxy-4-iodobenzoic acid. Retrieved from [Link]

-

American Society of Health-System Pharmacists. (n.d.). Personal Protective Equipment. ASHP Publications. Retrieved from [Link]

-

Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

-

NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. Retrieved from [Link]

-

EIHF Isofroid. (n.d.). PPE thanatopraxy. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H5IO3). Retrieved from [Link]

-

Organisation for Economic Co-operation and Development. (n.d.). SIDS Initial Assessment Report for 4-hydroxybenzoic acid. Retrieved from [Link]

-

Congen Pharma. (2025). Unlocking the Secrets of 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid in Modern Medicine. Retrieved from [Link]

-

Stenutz. (n.d.). methyl 2-hydroxy-4-iodobenzoate. Retrieved from [Link]

-

Chemcasts. (n.d.). 3-Hydroxy-4-iodobenzoic acid (CAS 58123-77-6) – Thermophysical Properties. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. What is the 2-Iodobenzoic acid?Uses,Synthesis,Purification Methods_Chemicalbook [chemicalbook.com]

- 3. This compound | C7H5IO3 | CID 72874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound - Wikidata [wikidata.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. pppmag.com [pppmag.com]

- 12. publications.ashp.org [publications.ashp.org]

- 13. fishersci.com [fishersci.com]

- 14. chemcia.com [chemcia.com]

Unveiling 4-Iodosalicylic Acid: A Journey Through its Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Halogenation in Salicylic Acid Chemistry

Salicylic acid, a naturally derived compound with a rich history in medicine, serves as a foundational scaffold in drug discovery.[1][2] Its therapeutic properties, known for millennia, have been refined through chemical modification, leading to the development of blockbuster drugs like aspirin.[1] Among the various modifications, halogenation plays a pivotal role in modulating the physicochemical and pharmacological properties of bioactive molecules. The introduction of a halogen atom, such as iodine, can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide delves into the specific history and discovery of a lesser-known yet significant derivative: 4-Iodosalicylic acid. While its siblings, 5-iodosalicylic acid and 3,5-diiodosalicylic acid, have garnered more attention in contemporary research, understanding the origins and synthetic evolution of the 4-iodo isomer provides valuable insights into the broader landscape of medicinal chemistry and the strategic design of novel therapeutics.

The Elusive Discovery: Piecing Together the Historical Puzzle

Pinpointing the exact moment of the first synthesis of 4-Iodosalicylic acid from historical records presents a notable challenge. Early chemical literature is often dominated by the synthesis of more readily accessible isomers. The hydroxyl and carboxyl groups of salicylic acid direct electrophilic substitution to the 3- and 5-positions, making the synthesis of the 4-iodo isomer a more intricate endeavor.

While direct iodination of salicylic acid tends to yield the 3-iodo and 3,5-diiodo derivatives, the preparation of 4-Iodosalicylic acid likely emerged from a more strategic synthetic approach. Historical accounts of iodinated organic compounds date back to the 19th century, with significant advancements in the late 1800s and early 1900s.[3] It is plausible that the synthesis of 4-Iodosalicylic acid was first achieved as chemists began to explore more controlled and regioselective methods of aromatic substitution.

One of the most probable early routes to 4-Iodosalicylic acid involves the use of a starting material where the 4-position is pre-functionalized. A key precursor that fits this requirement is 4-aminosalicylic acid (PAS), a compound that gained prominence as an anti-tuberculosis drug in the mid-20th century.[4] The well-established Sandmeyer reaction, discovered in 1884, provides a classic and robust method for converting an aromatic amino group into a variety of functionalities, including iodine.[5] This reaction proceeds via the diazotization of the primary amine, followed by treatment with an iodide salt, typically potassium iodide. Given the availability of 4-aminosalicylic acid and the prevalence of the Sandmeyer reaction in synthetic chemistry, it is highly likely that the first intentional synthesis of 4-Iodosalicylic acid was accomplished through this pathway.

Evolution of Synthetic Methodologies: From Classic Reactions to Modern Innovations

The synthesis of 4-Iodosalicylic acid has evolved from classical multi-step procedures to more streamlined and efficient modern methods. Understanding this progression is crucial for researchers seeking to incorporate this moiety into their own drug discovery programs.

Classical Approach: The Sandmeyer Reaction

The Sandmeyer reaction remains a reliable, albeit sometimes harsh, method for the synthesis of 4-Iodosalicylic acid from 4-aminosalicylic acid. The causality behind this experimental choice lies in the predictable regiochemistry afforded by the starting material.

Experimental Protocol: Synthesis of 4-Iodosalicylic Acid via Sandmeyer Reaction

-

Diazotization: 4-aminosalicylic acid is dissolved in an aqueous solution of a strong mineral acid, such as hydrochloric or sulfuric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature. The formation of the diazonium salt is a critical step, and the temperature must be carefully controlled to prevent its decomposition.

-

Iodination: The freshly prepared diazonium salt solution is then added to a solution of potassium iodide. The diazonium group is replaced by iodine, leading to the formation of 4-Iodosalicylic acid with the evolution of nitrogen gas.

-

Isolation and Purification: The crude 4-Iodosalicylic acid precipitates from the reaction mixture and can be collected by filtration. Purification is typically achieved by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the final product as an off-white to slightly beige powder.[6][7]

This classical approach, while effective, often requires stoichiometric amounts of reagents and can generate significant waste.

Modern Synthetic Strategies

More recent developments in organic synthesis have offered alternative routes to 4-Iodosalicylic acid, often with improved yields and milder reaction conditions. These methods may involve:

-

Directed Ortho-Metalation: This technique involves the use of a directing group to facilitate the selective metalation of the aromatic ring at the ortho position, followed by quenching with an iodine source. However, for salicylic acid derivatives, the directing group effects can be complex.

-

Transition Metal-Catalyzed C-H Activation: Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic rings. While ortho-iodination of benzoic acids has been reported, achieving selective iodination at the 4-position of salicylic acid via this method remains a synthetic challenge due to the directing effects of the existing substituents.[5]

-

Iodination of Precursors: Modern methods may focus on the efficient iodination of precursors to salicylic acid, followed by a final carboxylation step. For example, the selective iodination of p-hydroxybenzoic acid could be explored, although this can also present regioselectivity challenges.[8]

Data Presentation: A Comparative Overview of Synthetic Routes

| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |

| Sandmeyer Reaction | 4-Aminosalicylic acid | NaNO₂, HCl, KI | 60-80 | Well-established, predictable regiochemistry | Harsh conditions, potential for side reactions, waste generation |

| Direct Iodination | Salicylic acid | I₂, Oxidizing agent | Low (for 4-isomer) | Potentially fewer steps | Poor regioselectivity, formation of multiple isomers |

Visualization of Key Processes

Diagram 1: The Sandmeyer Reaction Pathway

Caption: The two-step Sandmeyer reaction for 4-Iodosalicylic acid synthesis.

Diagram 2: Experimental Workflow for Synthesis and Purification

Caption: A typical laboratory workflow for the synthesis of 4-Iodosalicylic acid.

Conclusion and Future Directions

The history of 4-Iodosalicylic acid, though not as prominently documented as its isomers, is intrinsically linked to the development of fundamental organic reactions and the quest for regioselective control in aromatic synthesis. The Sandmeyer reaction, born out of 19th-century chemical exploration, provided the crucial pathway to this specific isomer. While modern synthetic methods continue to evolve, the principles learned from these classical transformations remain invaluable.

For today's researchers, 4-Iodosalicylic acid represents a versatile building block. The iodine atom serves as a handle for further functionalization through cross-coupling reactions, enabling the construction of complex molecular architectures. Its potential applications in drug development, particularly in areas where the unique properties of iodine can be leveraged to enhance biological activity or pharmacokinetic profiles, warrant further investigation. As our understanding of medicinal chemistry deepens, the strategic placement of a single iodine atom on the salicylic acid scaffold, as in 4-Iodosalicylic acid, may unlock new therapeutic possibilities.

References

-

Organic Syntheses. Salicylic acid, 3,5-diiodo-. Available at: [Link].

- US Patent 4,997,946. Process for the iodination of hydroxyaromatic and aminoaromatic compounds. Google Patents.

-

Wiley-VCH. 1 Historical Introduction. Available at: [Link].

-

Wikipedia. Sandmeyer reaction. Available at: [Link].

-

Synthesis. A One-Pot Method for the Iodination of Aryl Amines via Stable Aryl Diazonium Silica Sulfates Under Solvent-Free Conditions. Available at: [Link].

-

ResearchGate. The Diazotization-Iodination of Aromatic Amines 1-11 with NaNO 2 and Cation-Exchange Resins in Water at Room Temperature. Available at: [Link].

-

PrepChem.com. Preparation of 4-aminosalicylic acid. Available at: [Link].

-

Organic Chemistry Portal. Diazotisation. Available at: [Link].

-

Wikipedia. 4-Hydroxybenzoic acid. Available at: [Link].

-

Organic Syntheses. p-IODOBENZOIC ACID. Available at: [Link].

-

PubChem. 4-Aminosalicylic Acid. Available at: [Link].

-

National Institutes of Health. Historical perspective of aspirin: A journey from discovery to clinical practice Ancient and modern history. Available at: [Link].

-

PubMed. The first 3500 years of aspirin history from its roots - A concise summary. Available at: [Link].

-

ResearchGate. Synthesis of 5‐iodosalicylic acid based 1,3,4‐oxadiazoline derivatives.... Available at: [Link].

Sources

- 1. Historical perspective of aspirin: A journey from discovery to clinical practice Ancient and modern history - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The first 3500 years of aspirin history from its roots - A concise summary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. 4-Aminosalicylic Acid | C7H7NO3 | CID 4649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-Iodosalicylic acid | CymitQuimica [cymitquimica.com]

- 7. 5-Iodosalicylic acid | 119-30-2 [chemicalbook.com]

- 8. US4997946A - Process for the iodination of hydroxyaromatic and aminoaromatic compounds - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 2-Hydroxy-4-iodobenzoic Acid: Synthesis, Properties, and Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Hydroxy-4-iodobenzoic acid, also known as 4-iodosalicylic acid, is a versatile aromatic building block that has garnered significant interest across various scientific disciplines. Its unique trifunctional molecular architecture—featuring a carboxylic acid, a hydroxyl group, and an iodine atom—provides a powerful handle for a diverse array of chemical transformations. This guide offers an in-depth exploration of this compound, from its synthesis and physicochemical properties to its cutting-edge applications in medicinal chemistry, organic synthesis, and materials science. Authored from the perspective of a senior application scientist, this document provides not only detailed protocols and mechanistic insights but also the strategic rationale behind its utilization in complex research and development workflows.

Introduction: The Strategic Value of a Trifunctional Scaffolding